4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenols and thienopyridine derivatives. Key steps in the synthesis may involve:
Aldol condensation: Formation of the thienopyridine core.
Nucleophilic substitution: Introduction of the methoxyphenyl groups.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Inhibiting enzymes: Blocking the activity of enzymes involved in inflammatory pathways.
Modulating receptors: Binding to and modulating the activity of specific receptors.
Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
4-(4-HYDROXY-3-METHOXYPHENYL)-3-BUTEN-2-ONE: Known for its anti-inflammatory properties.
2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE: Used in the production of polycarbonate plastics and epoxy resins.
Uniqueness
4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its thienopyridine core, which imparts distinct biological activity and potential therapeutic benefits not found in other similar compounds.
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O5S/c1-12-20-16(13-4-9-17(26)18(10-13)30-3)11-19(27)25-23(20)31-21(12)22(28)24-14-5-7-15(29-2)8-6-14/h4-10,16,26H,11H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
NQUVWCWKRODJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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